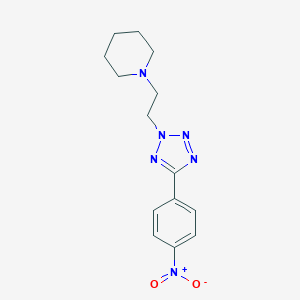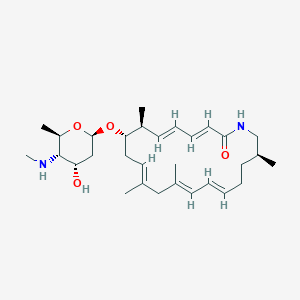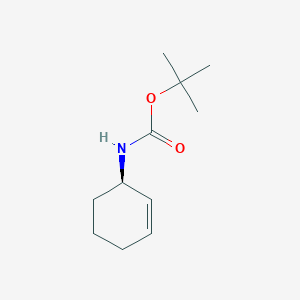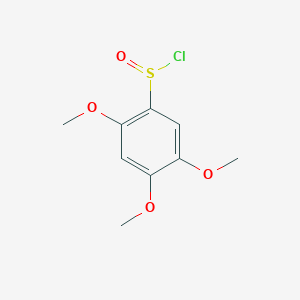
Benzenesulfinyl chloride, 2,4,5-trimethoxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenesulfinyl chloride, 2,4,5-trimethoxy- (BSCTM) is a chemical compound that has gained significant attention in scientific research due to its diverse applications. BSCTM is a versatile reagent that can be used in various chemical reactions, making it an essential tool in organic chemistry.
Wissenschaftliche Forschungsanwendungen
Benzenesulfinyl chloride, 2,4,5-trimethoxy- has been used in various scientific research applications, including drug discovery, organic synthesis, and material science. Benzenesulfinyl chloride, 2,4,5-trimethoxy- is a versatile reagent that can be used in various chemical reactions, making it an essential tool in organic chemistry. It has been used in the synthesis of several natural products, including alkaloids, flavonoids, and terpenoids. Benzenesulfinyl chloride, 2,4,5-trimethoxy- has also been used in the development of new drugs, including anti-cancer, anti-inflammatory, and anti-viral drugs.
Wirkmechanismus
Benzenesulfinyl chloride, 2,4,5-trimethoxy- is a reactive reagent that can undergo various chemical reactions. It can act as a nucleophile, an electrophile, or a radical initiator, depending on the reaction conditions. Benzenesulfinyl chloride, 2,4,5-trimethoxy- can also undergo oxidation and reduction reactions, making it a versatile reagent in organic chemistry.
Biochemical and Physiological Effects:
Benzenesulfinyl chloride, 2,4,5-trimethoxy- has not been extensively studied for its biochemical and physiological effects. However, it has been reported to have anti-inflammatory and anti-cancer properties. Studies have shown that Benzenesulfinyl chloride, 2,4,5-trimethoxy- can inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
Benzenesulfinyl chloride, 2,4,5-trimethoxy- is a versatile reagent that can be used in various chemical reactions, making it an essential tool in organic chemistry. It is relatively easy to synthesize and can be obtained in high purity. However, Benzenesulfinyl chloride, 2,4,5-trimethoxy- is a reactive reagent and should be handled with care. It is also sensitive to air and moisture, which can affect its reactivity.
Zukünftige Richtungen
Benzenesulfinyl chloride, 2,4,5-trimethoxy- has several potential future directions in scientific research. It can be used in the development of new drugs, including anti-cancer, anti-inflammatory, and anti-viral drugs. Benzenesulfinyl chloride, 2,4,5-trimethoxy- can also be used in the synthesis of new materials, including polymers and nanoparticles. Further studies are needed to explore the biochemical and physiological effects of Benzenesulfinyl chloride, 2,4,5-trimethoxy- and its potential applications in various fields of science.
Conclusion:
In conclusion, Benzenesulfinyl chloride, 2,4,5-trimethoxy- is a versatile reagent that has gained significant attention in scientific research due to its diverse applications. It is a reactive reagent that can undergo various chemical reactions, making it an essential tool in organic chemistry. Benzenesulfinyl chloride, 2,4,5-trimethoxy- has been used in the synthesis of several natural products and the development of new drugs. Further studies are needed to explore the biochemical and physiological effects of Benzenesulfinyl chloride, 2,4,5-trimethoxy- and its potential applications in various fields of science.
Synthesemethoden
Benzenesulfinyl chloride, 2,4,5-trimethoxy- can be synthesized using different methods, but the most commonly used method involves the reaction between benzenesulfinic acid and 2,4,5-trimethoxyaniline. The reaction is catalyzed by thionyl chloride, which converts the benzenesulfinic acid to benzenesulfinyl chloride. The product is then purified by distillation to obtain pure Benzenesulfinyl chloride, 2,4,5-trimethoxy-.
Eigenschaften
CAS-Nummer |
144426-91-5 |
|---|---|
Produktname |
Benzenesulfinyl chloride, 2,4,5-trimethoxy- |
Molekularformel |
C9H11ClO4S |
Molekulargewicht |
250.7 g/mol |
IUPAC-Name |
2,4,5-trimethoxybenzenesulfinyl chloride |
InChI |
InChI=1S/C9H11ClO4S/c1-12-6-4-8(14-3)9(15(10)11)5-7(6)13-2/h4-5H,1-3H3 |
InChI-Schlüssel |
LSCCSRUKYCXCJJ-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1OC)S(=O)Cl)OC |
Kanonische SMILES |
COC1=CC(=C(C=C1OC)S(=O)Cl)OC |
Synonyme |
BENZENESULFINYL CHLORIDE, 2,4,5-TRIMETHOXY- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



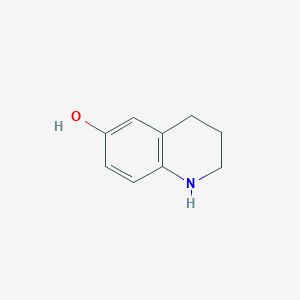
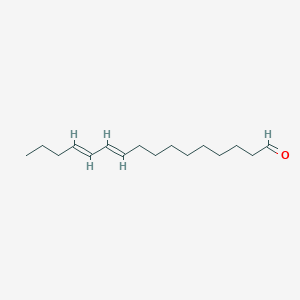
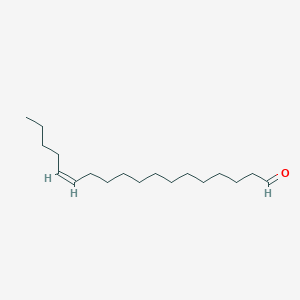
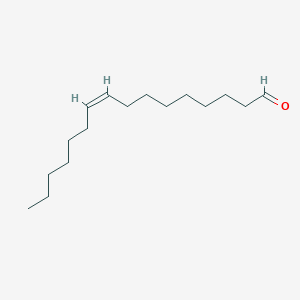

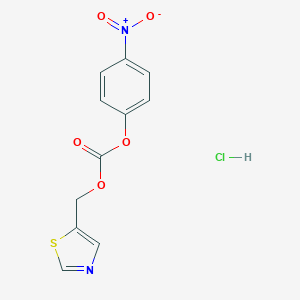



![N-[2-Methoxy-5-(octadecanoylamino)phenyl]-2-(4,4-dimethyl-2,5-dioxo-1-imidazolidinyl)-4,4-dimethyl-3-oxopentanamide](/img/structure/B134145.png)
